molecular formula C19H17N5 B14443202 N9-(4-Aminophenyl)-3,6,9-acridinetriamine CAS No. 76015-33-3

N9-(4-Aminophenyl)-3,6,9-acridinetriamine

Cat. No.: B14443202
CAS No.: 76015-33-3
M. Wt: 315.4 g/mol
InChI Key: UWOVKSLBXBRCJZ-UHFFFAOYSA-N
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Description

N9-(4-Aminophenyl)-3,6,9-acridinetriamine is an organic compound with the molecular formula C19H16N4 This compound is known for its unique structure, which includes an acridine core substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-(4-Aminophenyl)-3,6,9-acridinetriamine typically involves the condensation of acridine derivatives with aminophenyl compounds. One common method includes the reaction of 9-chloroacridine with 4-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N9-(4-Aminophenyl)-3,6,9-acridinetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N9-(4-Aminophenyl)-3,6,9-acridinetriamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.

    Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N9-(4-Aminophenyl)-3,6,9-acridinetriamine involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobiphenyl: Another aromatic amine with similar DNA intercalating properties.

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.

    Dapsone: A sulfone compound with antimicrobial properties, structurally similar due to the presence of an amino group.

Uniqueness

N9-(4-Aminophenyl)-3,6,9-acridinetriamine is unique due to its specific substitution pattern on the acridine core, which imparts distinct chemical and biological properties

Properties

CAS No.

76015-33-3

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

9-N-(4-aminophenyl)acridine-3,6,9-triamine

InChI

InChI=1S/C19H17N5/c20-11-1-5-14(6-2-11)23-19-15-7-3-12(21)9-17(15)24-18-10-13(22)4-8-16(18)19/h1-10H,20-22H2,(H,23,24)

InChI Key

UWOVKSLBXBRCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N

Origin of Product

United States

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